molecular formula C7H12O4 B15059667 (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone

Cat. No.: B15059667
M. Wt: 160.17 g/mol
InChI Key: UDEWEEBHLHMAOR-LURJTMIESA-N
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Description

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone (CAS 115114-86-8) is a chiral compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It features a 1,3-dioxolane ring, a structure that is frequently employed in organic synthesis as a protecting group for aldehydes and ketones, and is derived from glycerol . Compounds within this chiral 1,3-dioxolan-4-one class are highly valued in asymmetric synthesis, where they function as versatile chiral building blocks and acyl anion equivalents . This enables researchers to construct complex molecules with high stereoselectivity for applications in pharmaceutical development and fine chemical synthesis . The specific stereochemistry of the (S)-enantiomer provides a chiral template that can dictate the stereochemical outcome of subsequent reactions, such as Michael additions and other C-C bond-forming transformations . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethanone

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-6(11-7)5(9)3-8/h6,8H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

UDEWEEBHLHMAOR-LURJTMIESA-N

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)CO)C

Canonical SMILES

CC1(OCC(O1)C(=O)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable oxidizing agent to form the hydroxyethanone derivative. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and hydroxyethanone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of dioxolane derivatives, which are widely used in organic synthesis. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Analogs and Key Differences
Compound Name (CAS No.) Structural Features Similarity Score Key Differences vs. Target Compound Reference
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (14347-78-5) R-configuration; methanol substituent 0.83 Replaces hydroxyethanone with methanol; enantiomeric configuration
4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane (1607-37-0) Epoxypropoxy group; no ketone 0.79 Epoxy group introduces electrophilic sites; lacks hydroxyl and ketone
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (5754-34-7) Ethanol substituent 0.73 Ethanol chain instead of hydroxyethanone
4-Hydroxy-3-nitrophenylarsonic acid (931-40-8) Aromatic nitro and arsenic acid groups 0.76 Entirely distinct backbone; no dioxolane

Key Observations :

  • Stereochemistry : The (S)-configuration in the target compound contrasts with the (R)-enantiomer in CAS 14347-78-5, which may lead to divergent biological interactions .
  • Functional Groups: Hydroxyethanone offers both nucleophilic (hydroxyl) and electrophilic (ketone) reactivity, unlike analogs with methanol or epoxy groups .
  • Conformation : The dioxolane ring in related benzimidazole derivatives (e.g., ) adopts an envelope conformation, suggesting similar steric effects in the target compound .

Physicochemical Properties

Table 2: Physical Properties Comparison
Property Target Compound 1-[4-(tert-Butyl)phenyl]ethanone (943-27-1) (R)-Dioxolane Methanol (14347-78-5)
Molecular Weight 144.17 g/mol 176.25 g/mol 132.16 g/mol
Boiling Point Not reported 117°C Not reported
Melting Point Not reported 17–18°C Not reported
Solubility Likely polar solvents Lipophilic (density 0.964 g/cm³) Moderate polarity
Reactivity Hydroxy + ketone Ketone only Alcohol only

Notes:

  • The hydroxyethanone group in the target compound enhances polarity compared to purely ketonic analogs like 1-[4-(tert-butyl)phenyl]ethanone .
  • Lower molecular weight relative to aromatic ethanones (e.g., CAS 943-27-1) may improve solubility in aqueous-organic mixtures .

Biological Activity

(S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone, also known as (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields based on recent studies and findings.

  • Molecular Formula : C7_7H14_{14}O3_3
  • Molecular Weight : 146.19 g/mol
  • Purity : >95% (GC)

The compound exists as a colorless to almost colorless liquid and is stable under room temperature conditions. Its structure includes a dioxolane ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with chiral and racemic diols. This method allows for high yields and enantiomeric purity, which is crucial for assessing biological activity. The synthesis can be performed using a catalytic amount of Montmorillonite K10 clay as a catalyst .

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. In particular:

  • Antifungal Activity : Most tested compounds showed excellent antifungal activity against Candida albicans, with minimal inhibitory concentration (MIC) values indicating effectiveness .
  • Antibacterial Activity : The compounds were tested against several strains:
    • Staphylococcus aureus
    • Staphylococcus epidermidis
    • Enterococcus faecalis
    • Pseudomonas aeruginosa

Table 1 summarizes the MIC values for various bacterial strains:

CompoundBacterial StrainMIC Value (µg/mL)
1S. aureus625–1250
2S. epidermidis500
4E. faecalis625
6P. aeruginosa250
3E. coliNo activity

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of membrane integrity . The presence of hydroxyl groups in the structure likely enhances its interaction with biological membranes.

Case Studies

In a study focusing on the synthesis and biological evaluation of new dioxolane derivatives, it was found that the introduction of different substituents at positions 3 and 4 significantly influenced the antimicrobial efficacy. Compounds with ether or ester groups showed enhanced activity compared to those without such modifications .

Another investigation into bio-based solvents highlighted the potential of dioxolane derivatives as environmentally friendly alternatives in chemical processes due to their lower toxicity profiles compared to traditional solvents .

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, the dioxolane ring can be introduced via a protected diol intermediate, followed by ketone formation. A reported approach for structurally similar compounds involves reacting chiral precursors under anhydrous conditions (e.g., dry THF) with strong bases like KOtBu to control stereochemistry . Purification via column chromatography or recrystallization ensures enantiomeric purity.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the dioxolane ring (δ ~1.3–1.5 ppm for methyl groups) and hydroxyacetone moiety (δ ~4.0–4.5 ppm for the hydroxy group).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C₇H₁₂O₃, MW 144.17) .
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (ketone C=O) are diagnostic .

Q. How should this compound be handled to minimize degradation during experiments?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the hydroxy group. Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Safety protocols include wearing nitrile gloves and safety goggles, as recommended for structurally related ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s stereochemistry?

  • Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT calculations or crystal-packing effects. Cross-validation strategies include:
  • X-ray Crystallography : Refinement using SHELXL (via SHELX suite) provides unambiguous stereochemical assignment .
  • Vibrational Circular Dichroism (VCD) : Detects subtle conformational differences between enantiomers.
  • Revisiting Computational Parameters : Optimize geometry with solvent-effect models (e.g., PCM) and higher-level theories (e.g., CCSD(T)) .

Q. What strategies optimize the use of this compound as a chiral building block in multi-step syntheses?

  • Methodological Answer :
  • Protecting Group Chemistry : The dioxolane ring acts as a protective group for diols, stable under acidic conditions but cleavable with aqueous HCl.
  • Reaction Compatibility : Avoid strong oxidizing agents that may degrade the hydroxyacetone moiety. Use low-temperature (–78°C) lithiation for nucleophilic additions .
  • In Situ Monitoring : Employ TLC or inline IR to track reaction progress and prevent over-functionalization.

Q. How can researchers analyze the kinetic resolution of this compound in enzymatic or catalytic asymmetric reactions?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.
  • Kinetic Modeling : Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate studies.
  • Enzyme Screening : Test lipases (e.g., Candida antarctica) or transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective acetylation .

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